2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide
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Overview
Description
2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a morpholine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the pyrazole moiety and the cyano group. The final step involves the formation of the pyridine carboxamide.
Morpholine Ring Formation: This can be achieved through the reaction of an appropriate diol with ammonia or a primary amine under acidic conditions.
Pyrazole Moiety Introduction: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Pyridine Carboxamide Formation: The final step involves the coupling of the pyridine ring with the carboxamide group, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the morpholine and pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide
- 2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide
- 2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the cyano group and the specific configuration of the morpholine ring contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-22-7-8-25-15(16(22)14-4-6-21-23(14)2)11-20-17(24)12-3-5-19-13(9-12)10-18/h3-6,9,15-16H,7-8,11H2,1-2H3,(H,20,24)/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPQEYRLWCQFSX-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1C2=CC=NN2C)CNC(=O)C3=CC(=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H]([C@@H]1C2=CC=NN2C)CNC(=O)C3=CC(=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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